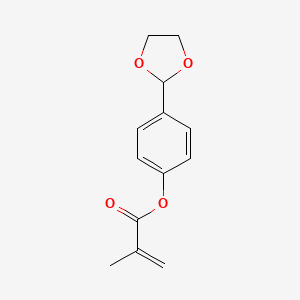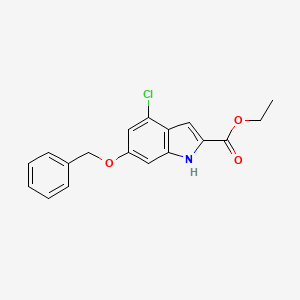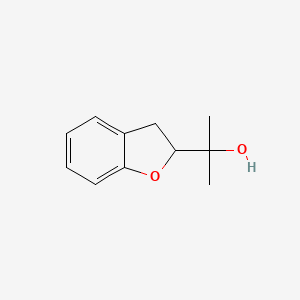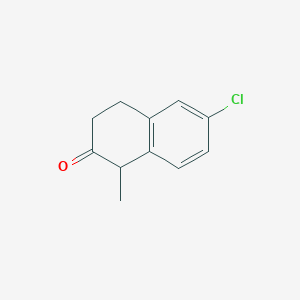
1-Methyl-6-chloro-2-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-chloro-2-tetralone is an organic compound belonging to the tetralone family Tetralones are bicyclic molecules consisting of a benzene ring fused to a cyclohexanone ring The presence of a chlorine atom at the 6th position and a methyl group at the 1st position distinguishes this compound from other tetralones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-chloro-2-tetralone typically involves the chlorination of 1-methyl-2-tetralone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-2-tetralone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the organic layer, dry over anhydrous sodium sulfate, and purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be explored to optimize the reaction conditions and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-chloro-2-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 6-chloro-1-methyl-2-tetralone-1-carboxylic acid.
Reduction: Formation of 6-chloro-1-methyl-2-tetralol.
Substitution: Formation of 6-methoxy-1-methyl-2-tetralone or other substituted derivatives.
Scientific Research Applications
1-Methyl-6-chloro-2-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-6-chloro-2-tetralone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ketone group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are necessary to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-tetralone: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-2-tetralone:
6-Bromo-1-methyl-2-tetralone: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Methyl-6-chloro-2-tetralone is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and influence its biological activity. The compound’s specific structure allows for targeted modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
SXCCTFDZSAEZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


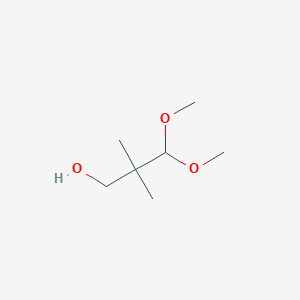
![5,5-dioxo-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B8598301.png)
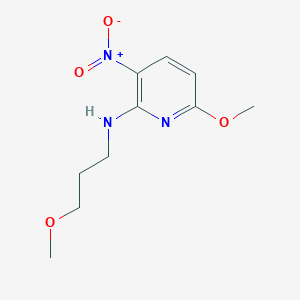
![2-(4,5-Diphenyl-1H-pyrazol-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B8598315.png)
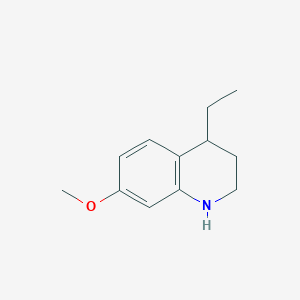
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598324.png)
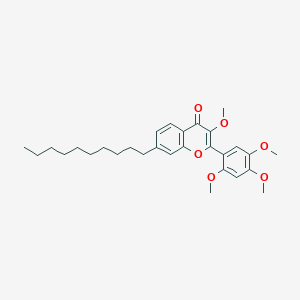
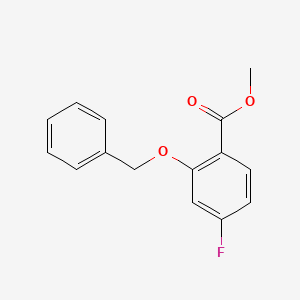
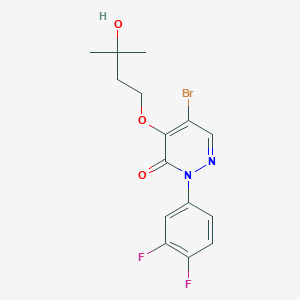

![1-(8-aminooctyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8598380.png)
